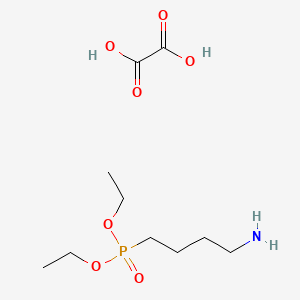

Diethyl (4-aminobutyl)phosphonate oxalate

説明

Significance of Carbon-Phosphorus Bond Containing Compounds in Scientific Research

Compounds containing a carbon-phosphorus (C-P) bond, such as phosphonates and phosphinates, are a cornerstone of modern scientific research. nih.gov The C-P bond is notably stable and resistant to chemical and enzymatic hydrolysis, a crucial feature that distinguishes it from the more labile phosphorus-oxygen (P-O) bond found in phosphates. nih.govresearchgate.net This stability makes phosphonates effective isosteres, or mimics, of natural phosphates. nih.gov

In medicinal chemistry, this bioisosteric relationship is heavily exploited. nih.govnih.gov Phosphonates can mimic the transition states of enzymatic reactions involving phosphates, leading to their function as potent enzyme inhibitors. nih.govresearchgate.net This has been instrumental in the development of drugs for treating bone resorption disorders, viral infections, and cancer. nih.govnih.gov Furthermore, the phosphonate (B1237965) group's ability to coordinate with metal ions and its unique steric and electronic properties make these compounds valuable in materials science and as ligands in catalysis. orientjchem.orgyoutube.com The discovery of naturally occurring phosphonates has also opened avenues for exploring new biosynthetic pathways and potential sources of novel bioactive molecules. nih.gov

Historical Context and Evolution of Phosphonate Chemistry

The history of organophosphorus chemistry began in the 19th century, with early syntheses that laid the groundwork for future discoveries. nih.gov A pivotal moment for phosphonate chemistry was the development of the Michaelis-Arbuzov reaction, which remains a fundamental method for forming the C-P bond. kyushu-u.ac.jp Another key synthetic route, the Kabachnik-Fields reaction, provides a direct pathway to α-aminophosphonates, a particularly important subclass. mdpi.comnih.gov

The field saw significant expansion in the mid-20th century, driven by the discovery of the biological activities of organophosphorus compounds, leading to the development of both highly toxic nerve agents and commercially vital insecticides. nih.gov In parallel, research into the therapeutic potential of phosphonates began to flourish. The synthesis of the first bisphosphonates in 1897 was a landmark, although their medicinal value for treating bone disorders was not realized until much later. nih.govresearchgate.net The discovery of the antiviral properties of acyclic nucleoside phosphonates, such as Cidofovir and Tenofovir, marked a major advancement in drug development. wikipedia.org The evolution of phosphonate chemistry continues, with modern research focusing on creating more sophisticated molecules, including complex prodrugs with improved bioavailability and targeted delivery. wikipedia.orgnih.gov

Classification and Structural Diversity of Aminoalkylphosphonates

Aminoalkylphosphonates are a class of organophosphorus compounds characterized by the presence of both an amino group and a phosphonate group attached to an alkyl skeleton. Their structural diversity is vast, arising from variations in several key areas:

Position of the Amino Group: The amino group can be located at different positions relative to the phosphonate group (α, β, γ, etc.), which significantly influences the molecule's shape and biological activity. α-Aminophosphonates are structural analogues of α-amino acids and are the most extensively studied subclass. researchgate.netnih.gov

Substituents on the Nitrogen Atom: The amino group can be primary, secondary, or tertiary, and can bear a wide range of substituents, from simple alkyl groups to complex cyclic or peptidic structures. masterorganicchemistry.com

The Phosphonate Esters: The phosphonate group itself is a diester, and the nature of the ester groups (e.g., methyl, ethyl, phenyl) can be varied to modulate properties like solubility and reactivity. nih.gov

This structural versatility allows for the fine-tuning of aminoalkylphosphonates to interact with specific biological targets. masterorganicchemistry.com They are widely recognized for their ability to act as enzyme inhibitors, particularly for proteases and aminopeptidases, and as mimics of amino acids in various biochemical processes. researchgate.netmasterorganicchemistry.com This has led to their investigation as potential antibacterial, antiviral, and anticancer agents. nih.govresearchgate.net

Role of Diethyl (4-aminobutyl)phosphonate Oxalate (B1200264) within the Broader Phosphonate Landscape

Diethyl (4-aminobutyl)phosphonate oxalate is an aminoalkylphosphonate that serves primarily as a valuable synthetic intermediate or building block in research and development. researchgate.net Its structure contains a four-carbon (butyl) chain separating a terminal primary amine from a diethyl phosphonate group. The compound is typically supplied as an oxalate salt, a common strategy to improve the stability and handling of primary amines.

While specific, published applications of this exact molecule are not widespread, its role can be understood by examining its structural components and the established applications of related compounds. The ω-aminoalkylphosphonate motif is a key component in the synthesis of more complex molecules with potential therapeutic applications. kyushu-u.ac.jp

The presence of a terminal primary amine and a diethyl phosphonate group makes this compound a versatile precursor for:

Peptidomimetic Synthesis: The amine group can be acylated or coupled with amino acids or peptides, allowing for the incorporation of a phosphonate moiety into peptide chains to enhance stability or mimic a transition state. wikipedia.org

Elaboration into Bioactive Molecules: The amine serves as a reactive handle for attaching various functional groups or linking the molecule to other scaffolds, a common strategy in drug discovery. nih.gov Synthetic routes like the Gabriel synthesis or direct alkylation of haloalkylphosphonates are common methods for preparing such aminoalkylphosphonates, highlighting their utility as intermediates. wikipedia.orgkyushu-u.ac.jp

In essence, this compound represents a foundational piece within the vast toolkit of phosphonate chemistry. It provides researchers with a readily available molecule containing the key functional groups—an amine and a phosphonate ester—separated by a flexible alkyl spacer, poised for elaboration into novel compounds for biological screening and materials science applications. Its classification by some suppliers under "antibacterials" suggests its likely use in the synthesis of novel antibiotic candidates. researchgate.net

特性

IUPAC Name |

4-diethoxyphosphorylbutan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO3P.C2H2O4/c1-3-11-13(10,12-4-2)8-6-5-7-9;3-1(4)2(5)6/h3-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLZCLQUARLFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCN)OCC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Diethyl 4 Aminobutyl Phosphonate Oxalate

Precursor Synthesis and Functionalization Strategies Leading to the Phosphonate (B1237965) Moiety

The creation of the C-P bond in alkylphosphonates is most commonly achieved through the Michaelis-Arbuzov reaction. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. wikipedia.org For the synthesis of the backbone of diethyl (4-aminobutyl)phosphonate, a four-carbon chain with appropriate functional groups is required.

A common strategy involves starting with a bifunctional C4 precursor like 1,4-dihalobutane (e.g., 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane). The initial step is the reaction with triethyl phosphite to form diethyl (4-halobutyl)phosphonate. This reaction is a classic example of the Michaelis-Arbuzov mechanism, where the phosphite displaces a halide to form a phosphonium (B103445) intermediate, which then dealkylates to yield the stable pentavalent phosphonate. wikipedia.org

Alternatively, precursors can be functionalized prior to the introduction of the phosphonate group. For instance, a starting material containing a protected amine or a group that can be readily converted to an amine (e.g., azide (B81097) or nitro group) can be used. One such precursor is N-(4-bromobutyl)phthalimide, which can undergo the Michaelis-Arbuzov reaction with triethyl phosphite to yield diethyl (4-phthalimidobutyl)phosphonate. This approach strategically protects the amine functionality while the C-P bond is formed.

Reaction Pathways for the Formation of Diethyl (4-aminobutyl)phosphonate

There are several established pathways to synthesize Diethyl (4-aminobutyl)phosphonate, primarily differing in the method used to introduce the amine functionality.

Route 1: From Diethyl (4-bromobutyl)phosphonate This route begins with the synthesis of diethyl (4-bromobutyl)phosphonate via the Michaelis-Arbuzov reaction between 1,4-dibromobutane and triethyl phosphite. The subsequent conversion of the bromo group to an amine can be achieved through various methods:

Gabriel Synthesis: The diethyl (4-bromobutyl)phosphonate is reacted with potassium phthalimide (B116566) to form diethyl (4-phthalimidobutyl)phosphonate. The phthalimide protecting group is then removed, typically by refluxing with hydrazine (B178648) hydrate (B1144303) or strong acid (e.g., HBr), to release the primary amine. nih.gov

Azide Reduction: A more common and often higher-yielding method involves reacting diethyl (4-bromobutyl)phosphonate with sodium azide to produce diethyl (4-azidobutyl)phosphonate. The azide is then reduced to the primary amine using reagents like triphenylphosphine (B44618) (Staudinger reaction) followed by water, or catalytic hydrogenation. prepchem.com

Route 2: From Protected Amine Precursors This pathway involves carrying a protected amine through the synthesis. For example, reacting N-(4-bromobutyl)phthalimide with triethyl phosphite directly forms the phosphonate ester. Subsequent deprotection, as described above, yields the final product.

The table below summarizes a common synthetic approach.

Table 1: Example Synthetic Pathway for Diethyl (4-aminobutyl)phosphonate

| Step | Reactants | Product | Key Reaction Type | Typical Conditions |

|---|---|---|---|---|

| 1 | 1,4-Dibromobutane, Triethyl phosphite | Diethyl (4-bromobutyl)phosphonate | Michaelis-Arbuzov Reaction | Neat, heat (e.g., 150-160°C) |

| 2 | Diethyl (4-bromobutyl)phosphonate, Sodium azide | Diethyl (4-azidobutyl)phosphonate | Nucleophilic Substitution | Solvent (e.g., DMF, Acetone), heat |

| 3 | Diethyl (4-azidobutyl)phosphonate, Triphenylphosphine, Water | Diethyl (4-aminobutyl)phosphonate | Staudinger Reduction | Solvent (e.g., THF), room temperature |

The Role and Significance of Oxalate (B1200264) Salt Formation in Synthesis and Purification

The free amine form of diethyl (4-aminobutyl)phosphonate is typically a liquid or oil that can be challenging to purify by standard methods like distillation or silica (B1680970) gel chromatography due to its basicity and high polarity. To overcome this, the crude amine is converted into a salt.

The formation of the oxalate salt serves several crucial purposes:

Purification: Oxalic acid is a readily available, crystalline di-acid that forms stable, well-defined, and often highly crystalline salts with amines. These salts generally have lower solubility in common organic solvents (like isopropanol (B130326) or ethanol/ether mixtures) compared to the free amine, allowing for purification via recrystallization. sciencemadness.orgorgsyn.org This process effectively removes non-basic impurities and unreacted starting materials.

Improved Handling and Stability: Converting the oily free base into a solid, crystalline salt makes the compound easier to handle, weigh, and store. Amine salts are generally more stable and less susceptible to atmospheric degradation (e.g., reaction with CO2) than the corresponding free bases.

The salt is formed by dissolving the crude diethyl (4-aminobutyl)phosphonate in a suitable solvent, such as isopropanol or ethanol, and adding a solution of oxalic acid in the same solvent. The resulting precipitate of diethyl (4-aminobutyl)phosphonate oxalate is then collected by filtration and can be further purified by recrystallization. sciencemadness.orgresearchgate.net The pure free amine can be recovered from the salt if needed by treatment with a base and extraction. ualberta.ca

Derivatization Reactions and Functional Group Interconversions Involving the Amine and Ester Moieties

The presence of both a primary amine and diethyl ester groups allows for a wide range of subsequent chemical modifications.

Amine-Directed Derivatizations (e.g., acylation, alkylation, Schiff base formation)

The primary amine functionality is a versatile handle for derivatization.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-diethyl (4-aminobutyl)phosphonates (amides). This is a common method for installing various functional groups or for protecting the amine. mdpi.comresearchgate.netnih.gov

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. This allows for the introduction of further alkyl chains onto the nitrogen atom.

Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. nih.govmdpi.com These imines can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines.

Ester-Directed Transformations (e.g., transesterification, hydrolysis to phosphonic acid derivatives)

The diethyl phosphonate moiety can also be transformed.

Transesterification: The ethyl ester groups can be exchanged for other alkyl or aryl groups by heating the phosphonate with an excess of a different alcohol, often in the presence of a catalyst. wikipedia.orggoogle.com This allows for the synthesis of a variety of phosphonate esters with different properties.

Hydrolysis: The ester groups can be cleaved to yield the corresponding phosphonic acid. Partial hydrolysis, often under controlled basic conditions, can yield the monoethyl (4-aminobutyl)phosphonate. beilstein-journals.orgnih.gov Complete hydrolysis to the (4-aminobutyl)phosphonic acid is typically achieved under more vigorous acidic conditions, such as refluxing in concentrated hydrochloric acid. nih.govd-nb.info A common method for dealkylation under milder conditions involves the use of bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orgstackexchange.com

Table 2: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Amine | Acylation | Acyl chloride, Base | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | |

| Schiff Base Formation | Aldehyde or Ketone | Imine | |

| Ester | Transesterification | Alcohol, Catalyst | Different Phosphonate Ester |

| Hydrolysis | Conc. HCl or TMSBr | Phosphonic Acid |

Multi-component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. After liberating the free amine from its oxalate salt, diethyl (4-aminobutyl)phosphonate can serve as a key building block in such reactions.

A prime example is the Kabachnik-Fields reaction . mdpi.comsemanticscholar.orgnih.govorganic-chemistry.org In this three-component condensation, an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (like diethyl phosphite) react to form an α-aminophosphonate. core.ac.uk Diethyl (4-aminobutyl)phosphonate can act as the amine component. For instance, reacting it with formaldehyde (B43269) and another equivalent of diethyl phosphite would yield a bis-phosphonate product, linking two phosphonate groups through a nitrogen-containing bridge.

This strategy allows for the rapid assembly of complex molecules with multiple phosphonate moieties, which are of interest in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.netnih.gov The functionalized amine serves as a scaffold to introduce additional diversity and functionality into the final product.

Green Chemistry Principles in the Synthesis of this compound and Its Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. The synthesis of α-aminophosphonates, the structural class to which Diethyl (4-aminobutyl)phosphonate belongs, has been a fertile ground for the application of these eco-friendly methodologies. nih.govnih.govnanobioletters.com The formation of the target compound can be approached through several synthetic routes, with the Kabachnik-Fields reaction being one of the most prominent and adaptable for green modifications. wikipedia.orgorganic-chemistry.orgslideshare.net

The classic Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite. wikipedia.org For the synthesis of Diethyl (4-aminobutyl)phosphonate, this would involve the reaction of a C4-aldehyde component (such as 4-aminobutanal (B194337) or a suitable precursor), an amine source (like ammonia), and diethyl phosphite. The resulting aminophosphonate is then treated with oxalic acid to yield the final oxalate salt. Green approaches focus on optimizing each aspect of this process, from reactant selection to reaction conditions and catalyst choice.

Application of Green Catalysts

A key tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. Catalysts lower the activation energy, allowing reactions to proceed under milder conditions and often with higher selectivity, which minimizes byproduct formation. In the context of the Kabachnik-Fields reaction for synthesizing aliphatic aminophosphonates, several types of green catalysts have been explored. nih.govmdpi.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their separation from the reaction mixture and enabling their reuse across multiple cycles. This recyclability is a cornerstone of green chemistry, reducing both cost and waste. For the synthesis of compounds analogous to Diethyl (4-aminobutyl)phosphonate, catalysts like heteropolyacids (e.g., H₆P₂W₁₈O₆₂·14H₂O) have proven effective under solvent-free conditions, offering good yields and short reaction times. tandfonline.com

Biocatalysts and Natural Catalysts: The use of renewable and biodegradable catalysts is highly desirable. Materials like orange peel powder have been successfully used as a natural, heterogeneous catalyst for α-aminophosphonate synthesis. nanobioletters.com Such catalysts are inexpensive, readily available, and environmentally benign.

Lewis Acids: Mild Lewis acid catalysts such as nickel(II) chloride hexahydrate and magnesium perchlorate (B79767) have been shown to efficiently catalyze the three-component condensation, leading to high yields under relatively mild conditions. organic-chemistry.orgmdpi.com

The table below illustrates the effectiveness of various green catalysts in analogous α-aminophosphonate syntheses.

| Catalyst Type | Specific Catalyst Example | Solvent/Conditions | Reaction Time | Yield (%) | Ref. |

| Heteropolyacid | H₆P₂W₁₈O₆₂·14H₂O | Solvent-free, 80°C | 30-60 min | 85-95 | tandfonline.com |

| Natural Catalyst | Orange Peel Powder | Ethanol, Reflux | 45-70 min | 88-95 | nanobioletters.com |

| Lewis Acid | Mg(ClO₄)₂ | Acetonitrile (B52724), 80°C | 4-6 hours | 82-94 | mdpi.com |

| Lewis Acid | NiCl₂·6H₂O | Acetonitrile, Reflux | 5 hours | ~90 | mdpi.com |

This table presents data from syntheses of various α-aminophosphonates to illustrate the performance of green catalysts in analogous reactions.

Solvent-Free and Alternative Solvent Systems

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the reduction or elimination of these solvents.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is an ideal green approach. It simplifies purification, reduces waste, and lowers costs. Many modern Kabachnik-Fields reactions are performed under solvent-free conditions, often coupled with microwave irradiation to facilitate the reaction. nih.gov This approach has been shown to be highly effective, leading to excellent yields in very short reaction times. nih.govtandfonline.com

Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an excellent green solvent due to its non-toxicity, availability, and safety. Ethanol is another preferred choice as it is a renewable bio-solvent. nanobioletters.com The use of such solvents can significantly improve the environmental profile of a synthetic process.

The table below compares different solvent systems in representative aminophosphonate syntheses.

| Solvent System | Energy Source | Temperature | Reaction Time | Yield (%) | Ref. |

| Solvent-Free | Microwave | N/A | 5-10 min | 90-98 | nih.gov |

| Solvent-Free | Conventional Heating | 80°C | 30-60 min | 85-95 | tandfonline.com |

| Ethanol | Conventional Heating | Reflux | 45-70 min | 88-95 | nanobioletters.com |

| Water | Conventional Heating | Room Temp | 12 hours | ~90 |

This table presents data from syntheses of various α-aminophosphonates to illustrate the impact of different solvent and energy systems.

Energy Efficiency and Atom Economy

Improving energy efficiency is another critical goal of green chemistry. The use of microwave irradiation instead of conventional heating is a notable advancement. Microwaves can directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times from hours to minutes and, consequently, lower energy consumption. nih.gov

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is inherently high in multicomponent reactions like the Kabachnik-Fields synthesis. wikipedia.org In this one-pot process, three different reactant molecules combine to form a single product, minimizing the generation of byproducts. The subsequent formation of the oxalate salt from Diethyl (4-aminobutyl)phosphonate and oxalic acid is also a highly atom-economical addition reaction.

By integrating these green principles—utilizing recyclable catalysts, avoiding hazardous solvents, improving energy efficiency, and designing atom-economical routes—the synthesis of this compound and its derivatives can be aligned with modern standards of sustainable chemical production.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment in Synthetic Pathways

NMR spectroscopy is the most powerful tool for elucidating the precise structure of Diethyl (4-aminobutyl)phosphonate oxalate (B1200264) in solution. By analyzing ¹H, ¹³C, and ³¹P NMR spectra, each part of the molecule—the diethyl phosphonate (B1237965) group, the butyl chain, the amino group, and the oxalate counter-ion—can be mapped out.

¹H NMR spectroscopy is used to identify the number and connectivity of protons in the molecule. For Diethyl (4-aminobutyl)phosphonate oxalate, the spectrum would be a composite of signals from the aminobutylphosphonate cation and the oxalate anion. Since oxalate has no protons, the spectrum is defined by the cation.

The key proton environments are:

Ethyl Group Protons : The two ethoxy groups on the phosphorus atom give rise to two distinct signals. The methyl protons (CH₃) would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (OCH₂) would appear as a quartet, coupled to the methyl protons, and also show coupling to the phosphorus atom (³JHP).

Butyl Chain Protons : The four-carbon chain contains four sets of methylene protons. The protons on the carbon adjacent to the phosphorus (α-CH₂) would show complex splitting due to coupling with both the adjacent methylene group and the phosphorus atom (²JHP). The protons on the carbon adjacent to the ammonium (B1175870) group (δ-CH₂) would be shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group. The two central methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets.

Amine Protons : Due to the formation of the oxalate salt, the terminal amino group is protonated to an ammonium group (-NH₃⁺). These protons would typically appear as a broad singlet, and its chemical shift could be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl (4-aminobutyl)phosphonate Cation Predicted data based on analogous compounds like Diethyl (4-bromobutyl)phosphonate and other alkyl phosphonates.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ CH₂OP | ~1.3 | Triplet (t) | ³JHH ≈ 7 Hz |

| CH₃CH₂ OP | ~4.1 | Doublet of Quartets (dq) | ³JHH ≈ 7 Hz, ³JHP ≈ 8 Hz |

| P-CH₂ -CH₂ | ~1.8 | Multiplet (m) | - |

| CH₂-CH₂ -CH₂ | ~1.6 | Multiplet (m) | - |

| CH₂-CH₂ -NH₃⁺ | ~1.7 | Multiplet (m) | - |

| CH₂-NH₃⁺ | ~3.0 | Triplet (t) | ³JHH ≈ 7.5 Hz |

| -NH₃⁺ | Variable (Broad) | Singlet (s) | - |

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for both the cation and the oxalate anion would be visible.

Diethyl Phosphonate Carbons : The methyl carbons (CH₃) and methylene carbons (OCH₂) of the ethyl groups will show coupling to the phosphorus atom (³JCP and ²JCP, respectively).

Butyl Chain Carbons : The four carbons of the butyl chain will appear at distinct chemical shifts. The carbon directly bonded to phosphorus (α-C) will show a large one-bond coupling constant (¹JCP).

Oxalate Carbon : The two equivalent carbons of the oxalate anion (C₂O₄²⁻) will appear as a single peak, typically in the range of 160-165 ppm. soton.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds like Diethyl (4-bromobutyl)phosphonate and oxalate salts. soton.ac.uk

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ³¹P (JCP, Hz) |

| C H₃CH₂OP | ~16.5 | ³JCP ≈ 6 Hz |

| CH₃C H₂OP | ~62.0 | ²JCP ≈ 7 Hz |

| P-C H₂-CH₂ | ~25.0 (d) | ¹JCP ≈ 140 Hz |

| CH₂-C H₂-CH₂ | ~22.0 (d) | ²JCP ≈ 4 Hz |

| C H₂-CH₂-NH₃⁺ | ~30.0 | ³JCP ≈ 17 Hz |

| C H₂-NH₃⁺ | ~39.5 | No significant coupling |

| C OO⁻ (Oxalate) | ~162 | Not applicable |

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. nist.gov Since ³¹P has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. For this compound, the spectrum would show a single peak, confirming the presence of a single phosphorus environment. The chemical shift is indicative of the pentavalent phosphonate structure. For diethyl alkylphosphonates, the ³¹P signal typically appears in the range of +25 to +35 ppm (relative to 85% H₃PO₄). spectrabase.com The presence of the terminal ammonium group is expected to have a minor electronic effect on the phosphorus chemical shift compared to an unsubstituted alkyl chain.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis in Synthetic Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. For an ionic compound like this compound, electrospray ionization (ESI) is the preferred technique.

In positive-ion mode ESI-MS, the spectrum would show a prominent peak corresponding to the molecular ion of the cation, [M+H]⁺, which is Diethyl (4-aminobutyl)phosphonate. The expected exact mass for this cation (C₈H₂₁NO₃P⁺) is approximately 210.1259 m/z. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

The fragmentation pattern can further verify the structure. Common fragmentation pathways for diethyl alkylphosphonates include the loss of ethene (C₂H₄) from the ethyl groups and cleavage of the P-C bond. nih.govnih.gov

Table 3: Predicted ESI-MS Data for Diethyl (4-aminobutyl)phosphonate Cation

| Ion | Formula | Predicted m/z (Exact Mass) |

| [M+H]⁺ | C₈H₂₁NO₃P⁺ | 210.1259 |

| [M+H - C₂H₄]⁺ | C₆H₁₇NO₃P⁺ | 182.0946 |

| [M+H - 2(C₂H₄)]⁺ | C₄H₁₃NO₃P⁺ | 154.0633 |

In negative-ion mode, a peak for the oxalate anion (C₂O₄H⁻) at an m/z of 89.0033 might be observed.

Infrared (IR) Spectroscopy for Functional Group Identification in Synthetic Intermediates

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgvscht.cz The IR spectrum of this compound would display characteristic absorption bands for the key functional groups in both the cation and the anion.

P=O Stretch : A very strong and sharp absorption band around 1220-1250 cm⁻¹ is characteristic of the phosphoryl group in phosphonates. nist.gov

P-O-C Stretch : Strong absorptions around 1020-1050 cm⁻¹ correspond to the P-O-C (alkyl) stretching vibrations. nist.gov

N-H Stretch : The presence of the ammonium group (-NH₃⁺) would result in a broad, strong absorption band in the region of 3000-3300 cm⁻¹, overlapping with the C-H stretching bands. researchgate.net

C-H Stretch : Aliphatic C-H stretching vibrations from the ethyl and butyl groups are expected in the 2850-2980 cm⁻¹ region. libretexts.org

C=O Stretch (Oxalate) : The oxalate anion exhibits strong, characteristic C=O stretching absorptions, typically seen in the 1600-1700 cm⁻¹ region.

N-H Bend : The bending vibration for the ammonium group typically appears around 1500-1600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on analogous compounds like Diethyl (aminomethyl)phosphonate oxalate and general IR correlation tables. nist.govthermofisher.comlibretexts.org

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3300 - 3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong |

| C=O Stretch (Oxalate) | ~1650 | Strong |

| N-H Bend (Ammonium) | ~1550 | Medium |

| P=O Stretch | ~1230 | Very Strong |

| P-O-C Stretch | ~1030 | Strong |

X-ray Crystallography of this compound or Related Analogues for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures, such as those containing aminophosphonates and oxalate anions, allows for a detailed prediction of its solid-state packing. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of Diethyl (4-aminobutyl)phosphonate oxalate (B1200264). nih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The insights from these calculations are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical stability, while the electrostatic potential map can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net For Diethyl (4-aminobutyl)phosphonate oxalate, these calculations would identify the most reactive sites, likely associated with the lone pairs of the oxygen and nitrogen atoms and the polar P=O bond.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Value (e.g., in eV) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Value (e.g., in eV) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value (e.g., in eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment | Value (e.g., in Debye) | Provides insight into the molecule's overall polarity. |

| Electrostatic Potential | Map of charge distribution | Identifies nucleophilic and electrophilic centers. |

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their movements.

Docking and Molecular Recognition Studies with Model Biological Systems (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking studies would be employed to investigate its potential interactions with biological targets, such as the active sites of enzymes. Aminophosphonates are known to act as inhibitors for various enzymes due to their structural similarity to amino acids. nih.govmdpi.com

A typical docking study would involve computationally placing the diethyl (4-aminobutyl)phosphonate cation into the binding site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov Such studies could hypothesize a mechanism of action or identify potential biological targets for this compound. benthamdirect.commarquette.edu

Structure-Activity Relationship (SAR) Exploration through Computational Approaches (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a QSAR study requires data on a set of structurally related compounds, a hypothetical study involving this compound would explore how modifications to its structure affect a particular activity.

For instance, computational chemists could systematically alter the length of the alkyl chain, substitute the ethoxy groups on the phosphonate (B1237965), or change the nature of the amine to understand how these changes influence its predicted binding affinity to a target. nih.gov These studies often rely on descriptors derived from quantum chemical calculations and are valuable for guiding the synthesis of more potent or selective analogs. researchgate.net

Prediction of pKa Values and Protonation States in Aqueous Environments

The pKa values of a molecule are critical for understanding its behavior in biological systems, as they determine its charge state at a given pH. Computational methods can be used to predict the pKa of the primary amine in the 4-aminobutyl chain and the acidic protons of the phosphonate group (after hydrolysis of the esters) and the oxalate counter-ion. nih.govresearchgate.net

Predicting the pKa involves calculating the free energy change associated with deprotonation in a solvent model. nih.gov For this compound, these predictions would be crucial for understanding its likely protonation state under physiological conditions (pH ~7.4), which in turn governs its ability to form ionic interactions with biological macromolecules.

Diethyl 4 Aminobutyl Phosphonate Oxalate As a Key Intermediate in Chemical Biology and Medicinal Chemistry Research

Utilization in the Synthesis of Phosphonate (B1237965) Prodrugs and Bioisosteres

The phosphonate group's structural and electronic similarity to the phosphate (B84403) group, coupled with its increased stability against hydrolysis, has positioned phosphonate-containing molecules as critical tools in drug discovery. Diethyl (4-aminobutyl)phosphonate, in particular, is utilized in the creation of prodrugs and bioisosteres designed to modulate biological processes.

Phosphonates are widely recognized as effective bioisosteres of phosphates and carboxylates. wikipedia.orgresearchgate.net The phosphonic acid group, which can be unmasked from its diethyl ester form, is tetrahedral, similar to the transition state of phosphate ester hydrolysis. researchgate.net This structural mimicry allows phosphonate-containing molecules to act as competitive inhibitors for enzymes that process phosphate-bearing substrates.

Furthermore, α-aminophosphonic acids are well-established analogues of α-amino acids, where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety. nih.gov This substitution alters the geometry and acidity of the molecule, often leading to potent and specific interactions with biological targets. Diethyl (4-aminobutyl)phosphonate serves as a precursor to γ-aminophosphonic acid derivatives, which can function as mimics of γ-aminobutyric acid (GABA) or other important carboxylate-containing signaling molecules and enzyme substrates. The synthesis of these mimics often involves the modification of the terminal amino group of the butyl chain before or after the hydrolysis of the diethyl phosphonate ester.

Table 1: Comparison of Functional Groups

| Feature | Carboxylate (-COO⁻) | Phosphate (-OPO₃²⁻) | Phosphonate (-PO₃²⁻) |

|---|---|---|---|

| Geometry | Trigonal Planar | Tetrahedral | Tetrahedral |

| Key Bond | C-C | P-O-C | P-C |

| Hydrolytic Stability | N/A (in context of amino acids) | Labile | Stable |

| Bioisosteric Role | Native functional group | Mimicked by phosphonates | Mimics phosphates and carboxylates researchgate.netnih.gov |

A significant challenge in the development of phosphate- or phosphonate-based therapeutics is their poor membrane permeability due to their negative charge at physiological pH. nih.gov Diethyl (4-aminobutyl)phosphonate already incorporates a common prodrug strategy by masking the two acidic protons of the phosphonic acid with ethyl esters. This neutralization of charge facilitates passive diffusion across cell membranes. nih.govresearchgate.net

Once inside the cell, these ester groups can be cleaved by intracellular esterases to release the active, charged phosphonic acid. This "locks" the molecule inside the cell, potentially increasing its intracellular concentration and efficacy. researchgate.net

Further strategies to enhance cellular uptake of molecules derived from this intermediate include:

Acyloxyalkyl Esters: More complex esters, such as pivaloyloxymethyl (POM) esters, can be employed. These are designed for efficient enzymatic cleavage that generates a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active compound. nih.gov

Phosphoramidates: The ProTide approach involves creating an N-linked amino ester and an O-linked aromatic phospho-ester. nih.gov This strategy requires sequential enzymatic cleavage, which can be tailored for specific cell types or tissues. nih.gov

Transporter-Mediated Uptake: The primary amine of diethyl (4-aminobutyl)phosphonate can be functionalized to target specific cellular uptake pathways. The internalization of nanoparticles and other molecules can occur through various endocytic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. researchgate.netbeilstein-journals.orgnih.gov By attaching ligands that are recognized by surface receptors, molecules derived from this compound could be directed into the cell via these pathways.

Role in the Development of Enzyme Inhibitors and Transition State Analogues

The tetrahedral geometry of the phosphonate group is a key feature that allows it to mimic the high-energy transition state of reactions catalyzed by many enzymes, particularly proteases and ATPases. researchgate.nettandfonline.com Substrate analogues where a scissile peptide bond is replaced by a stable phosphonate moiety can act as potent transition-state analogue inhibitors. tandfonline.com

Diethyl (4-aminobutyl)phosphonate is a valuable starting material for building such inhibitors. The aminobutyl "linker" can be incorporated into larger molecules, such as peptidomimetics, to position the phosphonate group within the active site of a target enzyme. The terminal amino group provides a convenient handle for peptide coupling reactions, allowing for the systematic extension of the molecule to match the substrate specificity of the target enzyme, thereby increasing both potency and selectivity. tandfonline.com Organophosphorus compounds, including phosphonates, are known to inhibit serine esterases, and their design as inhibitors often involves linking the phosphonate to groups that mimic the enzyme's natural substrate. nih.gov

Incorporation into Bifunctional Molecules for Targeted Research Applications (e.g., protein degradation studies)

Bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), have emerged as a powerful modality for therapeutic intervention. These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Diethyl (4-aminobutyl)phosphonate oxalate (B1200264) is a candidate for incorporation into such chimeric molecules. Its structure provides key features for this application:

A "linker" element: The butyl chain can serve as a component of the linker connecting the two ends of the bifunctional molecule.

A reactive handle: The primary amine can be readily functionalized through amide bond formation or other conjugation chemistries to attach either the protein-of-interest ligand or the E3 ligase binder.

A potential targeting element: The phosphonate group itself, once deprotected, could be used to target specific protein sites, such as metalloenzymes or phosphate-binding pockets.

Similarly, other chimeric molecules like Dephosphorylation Targeting Chimeras (DEPTACs), which recruit phosphatases to a target protein, could potentially be constructed using this intermediate. nih.gov

Synthesis of Novel Molecular Probes for Biochemical Investigations

Activity-based probes (ABPs) are indispensable tools for studying enzyme function directly in complex biological systems. These probes typically feature a reactive "warhead" that covalently modifies the active site of a target enzyme, a recognition element for binding specificity, and a reporter tag (e.g., a fluorophore or biotin) for detection.

Phosphonates are excellent warheads for targeting certain enzyme classes, especially serine proteases. rsc.org Diethyl (4-aminobutyl)phosphonate can be elaborated into sophisticated ABPs. For example, the diethyl phosphonate can be converted to a more reactive phosphonate ester (e.g., a diphenyl or fluorophosphonate) to facilitate covalent bond formation with an active site serine. The terminal amino group serves as a point of attachment for synthesizing the recognition element or for directly coupling a reporter tag. rsc.org The synthesis of quenched fluorescent probes, where a fluorophore and a quencher are spatially separated upon enzymatic activity, is an advanced application for which this intermediate could be a foundational component. rsc.org

Applications in Material Science Research (e.g., phosphonate-metal coordination compounds)

The field of material science has seen significant growth in the development of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials are constructed from metal ions or clusters linked together by organic ligands. Phosphonate groups are particularly effective ligands due to their strong affinity for a wide range of metal ions and their ability to adopt multiple coordination modes. mdpi.comacs.org

Diethyl (4-aminobutyl)phosphonate, after hydrolysis to the corresponding phosphonic acid, can be used as an organic linker in the synthesis of novel coordination compounds. The resulting materials can exhibit diverse structural architectures, from simple molecular complexes to extended one-, two-, or three-dimensional networks. mdpi.com The presence of the aminobutyl side chain introduces additional functionality into the material. The amino group can:

Participate in secondary coordination to the metal center.

Serve as a site for post-synthetic modification, allowing for the grafting of other functional molecules onto the framework.

These phosphonate-based materials have potential applications in areas such as ion exchange, catalysis, gas storage, and proton conduction. mdpi.comresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Diethyl (4-aminobutyl)phosphonate oxalate |

| γ-aminobutyric acid (GABA) |

| Pivaloyloxymethyl (POM) |

Mechanistic Investigations in Biological Systems Non Clinical Focus

In Vitro Studies on Enzyme Inhibition and Binding Kinetics with Recombinant Proteins

Aminophosphonates are recognized as structural analogs of amino acids, where a phosphonate (B1237965) group replaces the carboxylic acid moiety. This structural mimicry allows them to act as antagonists of amino acids and inhibit enzymes involved in amino acid metabolism, thereby affecting the physiological activity of the cell tandfonline.com. Their tetrahedral geometry resembles the transition state of peptide bond hydrolysis, making them effective inhibitors of enzymes that metabolize peptides nih.govresearchgate.net.

The binding affinity and specificity of aminophosphonate derivatives have been explored against various enzymes. For instance, certain α-aminophosphonates have been identified as selective and potent inhibitors of serine proteases nih.gov. The inhibition mechanism generally involves the phosphorylation of the serine residue in the active site of the enzyme. This occurs through a nucleophilic attack of the serine's hydroxyl group on the phosphorus atom of the phosphonate, leading to the formation of a stable covalent bond nih.gov.

Molecular docking studies have been employed to understand the binding modes of these compounds. For example, docking studies with α-aminophosphonate ligated copper complexes against SARS-CoV-2 proteases indicated a high binding affinity dntb.gov.ua. Similarly, the interaction of certain (aminomethyl)benzylphosphonates with acetylcholinesterase (AChE) has been analyzed, showing that the binding interactions can be potent nih.gov.

Kinetic studies have been crucial in quantifying the inhibitory potential of aminophosphonates. The half-maximal inhibitory concentration (IC50) is a common metric used to assess their potency. For example, a series of (aminomethyl)benzylphosphonates were evaluated for their inhibitory activity against AChE and butyrylcholinesterase (BuChE), with one of the most potent inhibitors showing an IC50 value of 1.215 µM against AChE nih.gov.

In other studies, various α-aminophosphonate derivatives have demonstrated significant cytostatic effects on different cancer cell lines, with IC50 values in the micromolar range nih.gov. The inhibitory activity is often dependent on the specific substitutions on the aminophosphonate scaffold, highlighting the potential for structure-activity relationship (SAR) studies to optimize potency dntb.gov.uanih.gov.

Table 1: Illustrative Inhibitory Activities of Selected Aminophosphonate Derivatives

| Compound Class | Target Enzyme/Cell Line | Reported IC50 Value |

|---|---|---|

| (Aminomethyl)benzylphosphonates | Acetylcholinesterase (AChE) | 1.215 µM nih.gov |

| Phosphinoylmethyl-aminophosphonates | MDA-MB 231 breast adenocarcinoma | ~29.4–169.2 µM nih.gov |

| Phosphinoylmethyl-aminophosphonates | PC-3 prostatic carcinoma | ~29.4–169.2 µM nih.gov |

Note: This table presents data for various aminophosphonate compounds to illustrate the range of activities and is not specific to Diethyl (4-aminobutyl)phosphonate oxalate (B1200264).

Exploration of Intracellular Uptake and Metabolism Pathways of Derived Compounds in Cell-Based Models

The cellular uptake of aminophosphonates is a critical factor for their biological activity, particularly for intracellular targets. While specific studies on Diethyl (4-aminobutyl)phosphonate oxalate are lacking, research on related compounds like glyphosate (N-(phosphonomethyl)glycine) provides some insights. The uptake of glyphosate in some bacterial strains has been shown to be an active transport process, with Km values for uptake in the micromolar range nih.gov. This suggests that specific transporters may be involved in the internalization of some aminophosphonates.

The metabolism of phosphonates in microorganisms can occur through pathways that cleave the stable carbon-phosphorus (C-P) bond. One such pathway is mediated by C-P lyase, which results in the formation of sarcosine and a phosphorus-containing molecule from glyphosate nih.govresearchgate.net. The degradation of aminobutylphosphonate has been observed in some yeast species, although the specific metabolic pathways were not fully elucidated researchgate.net. The metabolism of a related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, has been studied, leading to the identification of several metabolites nih.gov.

Elucidation of Molecular Interactions with Subcellular Components (e.g., membranes, nucleic acids)

The interactions of aminophosphonates with subcellular components are an area of active investigation. Due to their structural similarity to amino acids and phosphates, they have the potential to interact with a variety of biomolecules. For instance, some aminophosphonates have been shown to act as DNA gyrase inhibitors, suggesting a direct or indirect interaction with bacterial DNA and associated enzymes dntb.gov.ua.

The ability of α-aminophosphonates to facilitate the transport of amino acids across lipid membrane barriers has been described, indicating an interaction with cell membranes mdpi.com. This interaction could be a crucial step for their intracellular delivery and subsequent engagement with intracellular targets.

Investigation of Cellular Pathway Modulation in in vitro models (e.g., signaling cascades, metabolic pathways)

The biological effects of aminophosphonates often stem from their ability to modulate cellular pathways. As enzyme inhibitors, they can directly interfere with metabolic and signaling cascades. For example, by inhibiting serine proteases, they can impact processes such as cancer growth and metastasis nih.gov. The inhibition of acetylcholinesterase and butyrylcholinesterase by aminophosphonates directly modulates cholinergic signaling, which is relevant in the context of neurodegenerative diseases nih.gov.

Furthermore, the anticancer activity of some α-aminophosphonates has been demonstrated in various human tumor cell lines, including breast, colon, and epidermoid carcinoma nih.govnih.gov. This suggests that these compounds can interfere with pathways crucial for cancer cell proliferation and survival.

Assessment of Activity in Animal Models for Mechanistic Insight into Biological Processes (e.g., enzyme target validation, pathway perturbation)

Preclinical animal models play a crucial role in validating the mechanistic insights gained from in vitro studies and for understanding the in vivo efficacy of new therapeutic agents nih.govmdpi.comnih.gov. While specific animal model studies for this compound focusing on its mechanism of action are not readily found, studies on other aminophosphonates provide a framework for such investigations.

For instance, the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate were administered to hypertriglyceridemic rats to assess their effect on lipoprotein lipase activity, demonstrating the utility of animal models in evaluating the in vivo effects of phosphonate compounds and their metabolites nih.gov. Such models are invaluable for validating enzyme targets and understanding how the perturbation of specific pathways by these compounds translates to a physiological response.

Analytical Method Development for Research Applications

Development of Chromatographic Methods (e.g., HPLC, GC) for Purity Analysis and Quantitative Determination in Research Samples

Chromatographic techniques are fundamental for assessing the purity and quantifying Diethyl (4-aminobutyl)phosphonate oxalate (B1200264) in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of aminophosphonates and their derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like Diethyl (4-aminobutyl)phosphonate oxalate. Due to the presence of a primary amine and the polar phosphonate (B1237965) group, reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are suitable separation modes.

For purity analysis, a gradient elution on a C18 column is often employed. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, especially after derivatization of the primary amine group, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For quantitative determination, a validated HPLC method with a suitable internal standard is essential.

A representative HPLC method for the analysis of this compound is summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm (for oxalate) or ELSD |

| Injection Volume | 10 µL |

| Expected Retention Time | 5 - 10 minutes |

Gas Chromatography (GC):

GC analysis of this compound requires derivatization to increase its volatility and thermal stability. The primary amine and the phosphonate group can be derivatized using various reagents, such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Following derivatization, the analyte can be separated on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) can be used for general detection, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for phosphorus-containing compounds. Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification and quantification.

A typical GC method for the derivatized analyte is outlined below.

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Injection Mode | Split (10:1) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Electrophoretic Techniques for Separation and Analysis of Phosphonate-Containing Species

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like aminophosphonates. Due to the primary amine group, Diethyl (4-aminobutyl)phosphonate will be protonated in acidic buffers, allowing for its separation by capillary zone electrophoresis (CZE).

In CZE, the separation is based on the charge-to-size ratio of the analytes. Indirect UV detection is often employed for aliphatic amines that lack a strong chromophore. This involves adding a UV-absorbing compound to the background electrolyte (BGE). The analyte displaces the background chromophore, resulting in a decrease in absorbance as it passes the detector.

A plausible CZE method for the analysis of Diethyl (4-aminobutyl)phosphonate is described in the following table.

| Parameter | Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length (40 cm to detector) |

| Background Electrolyte (BGE) | 20 mM Imidazole, pH 4.5 |

| Applied Voltage | +20 kV |

| Capillary Temperature | 25 °C |

| Detection | Indirect UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Expected Migration Time | 3 - 8 minutes |

Spectrophotometric and Fluorometric Assay Development for Detection in Biochemical Systems

Spectrophotometric and fluorometric assays provide rapid and sensitive methods for the detection of this compound in biochemical systems, primarily by targeting the primary amine functionality.

Spectrophotometric Assay:

A common method for the spectrophotometric determination of primary amines involves reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine or 2-mercaptoethanol. matrix-fine-chemicals.com This reaction forms a highly absorbing isoindole derivative that can be quantified using a spectrophotometer. The absorbance is typically measured around 340 nm.

Fluorometric Assay:

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. Fluorescamine (B152294) is a reagent that reacts specifically with primary amines to form a highly fluorescent pyrrolinone derivative. chemicalbook.comguidechem.com The unreacted fluorescamine is non-fluorescent, which minimizes background signal. The fluorescence is typically measured with excitation around 390 nm and emission around 475 nm. chemicalbook.com

The table below summarizes the key parameters for these assays.

| Assay Type | Reagent | Wavelength (nm) | Key Features |

| Spectrophotometric | o-Phthalaldehyde (OPA) / Thiol | Absorbance: ~340 | Rapid reaction, suitable for routine quantification. matrix-fine-chemicals.com |

| Fluorometric | Fluorescamine | Excitation: ~390, Emission: ~475 | High sensitivity, low background fluorescence. chemicalbook.comguidechem.com |

Chemiluminescence Detection Methods for Derivatized Analytes

Chemiluminescence detection offers exceptional sensitivity for the quantification of analytes at very low concentrations. For Diethyl (4-aminobutyl)phosphonate, this typically involves derivatization to introduce a chemiluminescent label or a group that can participate in a chemiluminescent reaction.

A common approach involves derivatizing the primary amine with a luminol (B1675438) analog or an acridinium (B8443388) ester. The resulting derivative can then be oxidized in the presence of a catalyst (e.g., horseradish peroxidase and hydrogen peroxide for luminol) to produce light, which is measured by a luminometer. The intensity of the emitted light is proportional to the concentration of the analyte.

Alternatively, the amine can be tagged with an enzyme label, and a chemiluminescent substrate for that enzyme is used for detection.

The general principle of a chemiluminescence assay for Diethyl (4-aminobutyl)phosphonate is outlined below.

| Step | Description |

| 1. Derivatization | The primary amine of Diethyl (4-aminobutyl)phosphonate is reacted with a chemiluminescent labeling reagent (e.g., an N-hydroxysuccinimide ester of a luminol analog). |

| 2. Separation (Optional) | The labeled analyte is separated from excess labeling reagent and other sample components, often by HPLC. |

| 3. Detection | The derivatized analyte is mixed with an oxidant and a catalyst to initiate the chemiluminescent reaction. |

| 4. Quantification | The emitted light is measured using a luminometer, and the intensity is correlated to the analyte concentration using a calibration curve. |

Future Research Directions and Translational Perspectives in Academia

Design of Next-Generation Aminoalkylphosphonate Scaffolds with Enhanced Target Selectivity

The core aminoalkylphosphonate scaffold offers a versatile platform for synthetic modification. acs.org A primary future objective is the rational design of new derivatives with superior selectivity for specific biological targets, such as enzymes or receptors. researchgate.net α-Aminophosphonates are known to act as antagonists of amino acids and can inhibit enzymes involved in their metabolism, including serine proteases, metalloproteases, and various transferases. wikipedia.orgacs.org Their tetrahedral phosphonate (B1237965) group can mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. researchgate.net

Research efforts are increasingly focused on modifying the scaffold to optimize these interactions. By introducing various heterocyclic moieties (e.g., pyrazole, carbazole, furan) or other functional groups, chemists can fine-tune the electronic and steric properties of the molecule. jst.go.jpresearchgate.net This strategy aims to enhance binding affinity and selectivity for the target enzyme's active site or peripheral anionic sites, thereby reducing off-target effects. researchgate.netnih.gov For instance, new α-aminophosphonate derivatives have been designed and synthesized to show inhibitory activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases. nih.govresearchgate.net The development of highly enantioselective synthesis methods, using organocatalysts, is also crucial, as the biological activity of these compounds is often dependent on the specific stereoisomer. nih.govnih.gov

Future work will likely involve creating extensive libraries of these second-generation compounds for high-throughput screening against a wider array of biological targets. The goal is to move beyond broad-spectrum activity to develop highly specialized molecules tailored for specific therapeutic or diagnostic applications. nih.gov

Integration of Diethyl (4-aminobutyl)phosphonate Oxalate (B1200264) into Novel Supramolecular Assemblies

Supramolecular chemistry, which studies systems composed of multiple molecules held together by non-covalent interactions, offers a promising frontier for Diethyl (4-aminobutyl)phosphonate oxalate. ku.edulibretexts.org These assemblies can form complex, ordered structures like host-guest complexes, which can encapsulate other molecules to serve as nanoreactors or delivery vehicles. ku.edu The formation of these structures relies on interactions such as hydrogen bonding and coordination chemistry. libretexts.org

The this compound molecule possesses key functional groups ideal for participating in such assemblies. The primary amine (-NH2) and the phosphonate group (-PO(OEt)2) are excellent hydrogen bond donors and acceptors. The phosphonate group, in particular, is a strong ligand capable of coordinating with metal ions. This dual functionality allows the compound to act as a versatile building block, or tecton, for constructing larger, self-assembled architectures.

Future research could explore the co-assembly of this compound with other components to create functional materials. For example, its integration into metal-organic frameworks (MOFs) or hydrogen-bonded capsules could yield novel catalysts or selective sorbents. Research has already demonstrated the use of a supramolecular polymer-supported catalyst for the synthesis of α-aminophosphonates, highlighting the synergy between these fields. nih.gov The challenge and opportunity lie in controlling the self-assembly process to create stable, well-defined structures with tailored properties, potentially for applications in catalysis or targeted drug delivery. ku.edu

Advanced Computational Studies for Rational Molecular Design

Computational chemistry provides indispensable tools for accelerating the design and discovery of novel aminophosphonate derivatives. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular docking are routinely used to predict the structural, electronic, and reactive properties of these molecules and to simulate their interactions with biological targets. researchgate.netnih.govnih.gov

DFT calculations can elucidate the molecular structure and quantum chemical parameters like electronegativity, chemical hardness, and the energy of frontier molecular orbitals (HOMO-LUMO), which are correlated with the molecule's reactivity and stability. nih.gov Molecular docking studies are critical for predicting how a ligand, such as an aminophosphonate derivative, will bind to the active site of a target protein. researchgate.netnih.govresearchgate.net These simulations can estimate binding affinity and visualize the specific interactions (e.g., hydrogen bonds, cation-π interactions) that stabilize the ligand-protein complex, providing a rationale for observed biological activity. nih.gov

Future computational work will likely involve more sophisticated methods, such as molecular dynamics (MD) simulations, to understand the dynamic behavior of these compounds in a biological environment. Combining computational predictions with experimental results creates a powerful feedback loop for rational molecular design, guiding synthetic efforts toward compounds with higher potency and selectivity. nih.govnih.gov

Table 1: Examples of Computational Studies on Aminophosphonate Derivatives

| Study Focus | Computational Method(s) | Key Findings/Objectives | Reference(s) |

| SARS-CoV-2 Inhibition | DFT, Molecular Docking | Analyzed the inhibitory role of a novel α-aminophosphonate against viral proteases (Mpro, RdRp). | researchgate.netnih.gov |

| Anticancer Activity | Molecular Docking | Determined binding energy between α-aminophosphonate analogues and thymidylate synthase. | nih.gov |

| Topoisomerase II Inhibition | DFT, CoMFA/CoMSIA, Molecular Docking | Integrated multiple approaches to model naphthoquinone fused cyclic α-aminophosphonates. | nih.gov |

| Organocatalysis Mechanism | Computational Studies | Revealed a network of weak bonding interactions preorganizing the substrate and catalyst. | nih.gov |

| AChE Inhibition | Molecular Docking | Showed strongest interactions for the ortho-substituted aminophosphonate with the enzyme. | nih.govresearchgate.net |

Exploration of Unconventional Applications in Materials Science and Catalysis

While much of the focus on aminophosphonates is medicinal, their unique chemical properties make them suitable for a range of unconventional applications in materials science and catalysis. researchgate.netnih.gov The phosphonate group is an excellent chelating agent for various metal ions, leading to applications in water treatment as antiscalants and in the development of sorbents for heavy or radioactive metals like uranium. wikipedia.orgresearchgate.net

Aminophosphonate-functionalized materials represent a significant area of future research. For instance, grafting these molecules onto the surface of silica (B1680970) or magnetic nanoparticles creates hybrid materials with high surface areas and specific functionalities. researchgate.netias.ac.inresearchgate.net These materials have been successfully used as recoverable and reusable catalysts for organic reactions, such as the one-pot synthesis of other α-aminophosphonates, embodying the principles of green chemistry. ias.ac.inresearchgate.netrsc.org

Further exploration could lead to the development of:

Advanced Sorbents: Designing sorbents with enhanced selectivity for critical raw materials or environmental pollutants. researchgate.net

Corrosion Inhibitors: Leveraging their metal-chelating properties to create more effective anti-corrosion coatings. bioengineer.org

Novel Catalysts: Using aminophosphonate-metal complexes as catalysts in a wider range of chemical transformations. nih.govrsc.org

Functional Polymers: Incorporating the aminophosphonate moiety into polymer backbones to create materials with tailored thermal, mechanical, or ion-binding properties.

Table 2: Applications of Aminophosphonates in Materials Science and Catalysis

| Application | Material/Compound Type | Function | Reference(s) |

| Catalysis | L-cysteine functionalized magnetic nanoparticles | Reusable catalyst for α-aminophosphonate synthesis. | rsc.org |

| Catalysis | SO3H-functionalized magnetic nanoparticles | Efficient catalyst for one-pot synthesis of α-aminophosphonates. | ias.ac.in |

| Metal Sorption | α-aminophosphonate based sorbents | Recovery of uranyl ions from acidic solutions. | researchgate.net |

| Industrial Uses | General Phosphonates | Corrosion inhibitors, anti-scaling agents, metal chelation. | nih.govbioengineer.org |

Collaborative Research Avenues with Structural Biology and Bioengineering Disciplines

The full potential of this compound and its derivatives can be realized through synergistic collaborations between chemists, structural biologists, and bioengineers.

Structural Biology: The function of aminophosphonates as enzyme inhibitors is intrinsically linked to their three-dimensional structure and how it complements the enzyme's active site. acs.org High-resolution X-ray crystallography or cryo-electron microscopy studies of aminophosphonate-enzyme complexes can provide precise atomic-level details of these interactions. This structural information is invaluable for validating computational models and guiding the next cycle of rational drug design to create inhibitors with even greater potency and specificity. jst.go.jpnih.gov

Bioengineering: The intersection with bioengineering lies in the application of these compounds in creating advanced biomaterials and biomedical devices. Phosphonates and their metal complexes are being explored for a variety of biomedical applications, including as components of materials for bone tissue engineering and as ligands for drug delivery systems. wikipedia.orgresearchgate.net For example, the ability of phosphonates to bind to calcium phosphate (B84403) makes them candidates for targeting bone tissue. Collaborative efforts could focus on integrating aminophosphonates into scaffolds for tissue regeneration or developing phosphonate-based nanoparticles for targeted imaging and therapy. researchgate.net The inherent biological activity of the aminophosphonate core could be combined with the material properties of a larger system to create multifunctional bio-integrated devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。